molecular formula CaH2I2O B1591387 Calcium;diiodide;hydrate CAS No. 71626-98-7

Calcium;diiodide;hydrate

Cat. No. B1591387
CAS RN: 71626-98-7
M. Wt: 311.9 g/mol
InChI Key: XIRQETYMJRSWOH-UHFFFAOYSA-L
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Description

Calcium diiodide hydrate (CaI2·xH2O) is a chemical compound composed of two iodine atoms covalently bonded to a calcium atom, with the remainder of the molecules consisting of water molecules. It is a white, hygroscopic solid that is soluble in water, alcohol, and many other organic solvents. It is used in a variety of applications, including in the synthesis of other compounds, in laboratory experiments, and in pharmaceuticals.

Scientific Research Applications

Mesoporous Materials for Controlled Release

Research has shown the potential for creating mesoporous structures with calcium silicate, which could be related to the properties of calcium diiodide hydrate in terms of ionic interactions and hydration behavior. These mesoporous materials demonstrate an ability to adsorb and sequentially release proteins over an extended period, indicating their usefulness in drug delivery systems, particularly for bone regeneration and other biomedical applications (Xue, Bandyopadhyay, & Bose, 2009).

Hydration and Structure in Aqueous Solutions

Studies on the hydration structure of calcium ions, which are closely related to calcium diiodide hydrate's behavior in aqueous solutions, have revealed complex interactions. These include a broad distribution of bond distances and coordination numbers, suggesting a varied and dynamic hydration shell around calcium ions, which can significantly impact their chemical and physical properties in solutions (Jalilehvand et al., 2001).

Cement and Concrete Research

Calcium diiodide hydrate's relevance extends to the field of cement and concrete research, where calcium-based compounds play a crucial role in the hydration process, influencing the setting and hardening of cement. Studies on the hydration processes of various calcium compounds help improve the understanding of cement chemistry, leading to the development of materials with enhanced properties (Liu et al., 2015).

Dental Materials and Pulp Capping

Research into tricalcium silicate-based materials, which share chemical similarities with calcium diiodide hydrate, has explored their hydration behavior and calcium ion leaching. These properties are critical in their application as pulp capping materials in dentistry, where they promote dental pulp regeneration and are compared for hydration efficiency in different environments (Camilleri, Laurent, & About, 2014).

properties

IUPAC Name

calcium;diiodide;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/Ca.2HI.H2O/h;2*1H;1H2/q+2;;;/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIRQETYMJRSWOH-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

O.[Ca+2].[I-].[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CaH2I2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50589951
Record name Calcium iodide--water (1/2/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50589951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Calcium;diiodide;hydrate

CAS RN

71626-98-7
Record name Calcium iodide--water (1/2/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50589951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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